molecular formula C7H10N2 B2440200 5-Cyclopropyl-1-methylimidazole CAS No. 1595731-50-2

5-Cyclopropyl-1-methylimidazole

Cat. No. B2440200
CAS RN: 1595731-50-2
M. Wt: 122.171
InChI Key: GZIYDOPMIFAPNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropyl-1-methylimidazole is a type of imidazole derivative . Imidazoles are an important class of heterocyclic compounds that have a wide range of applications .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . The synthesis of imidazole derivatives, such as this compound, often involves similar methods .


Molecular Structure Analysis

The molecular formula of this compound is C7H10N2 . It has a unique chemical complexity despite its small structure .


Chemical Reactions Analysis

1-Methylimidazole, a related compound, forms adducts with Lewis acids such as molybdenum perfluorobutyrate and [Rh (CO) 2 Cl] 2 . The donor properties of 1-methylimidazole have been analyzed by the ECW model .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 122.17 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 .

Scientific Research Applications

DNA Binding and Antileukemic Activity

  • Research demonstrates the potential of designed peptides related to imidazole compounds for sequence-specific recognition in the minor groove of DNA. This specificity opens avenues for targeted therapeutic applications, particularly in cancer treatment. For example, the peptide 1-methylimidazole-2-carboxamide netropsin has been shown to bind DNA as a 2:1 complex, revealing a unique dimeric motif in the minor groove of DNA (Mrksich et al., 1992).
  • Benzimidazole derivatives have been synthesized and evaluated for their antileukemic properties, showcasing the synthesis of novel compounds that induced significant cell death in leukemic cells. Such compounds highlight the importance of structural modifications of imidazole derivatives to enhance their therapeutic potential (Gowda et al., 2009).

Antiparasitic Activity

  • The synthesis of 5-aryl-1-methyl-4-nitroimidazoles and their potent antiparasitic activity against Entamoeba histolytica and Giardia intestinalis represents a critical step forward in developing new treatments for parasitic infections. These compounds offer a promising foundation for the synthesis of more potent and selective antiparasitic agents (Saadeh et al., 2009).

Inhibition of Gastric Acid Secretion

  • Substituted benzimidazoles, including compounds structurally related to "5-Cyclopropyl-1-methylimidazole," have been found to inhibit gastric acid secretion by blocking the (H+ + K+) ATPase, a potential mechanism for treating conditions like peptic ulcers. This highlights the therapeutic versatility of imidazole derivatives in addressing gastrointestinal disorders (Fellenius et al., 1981).

Antitumor and Cytotoxic Activity

  • The investigation into the antitumor activity of metronidazole adducts with transition metals showcases the potential of imidazole derivatives in cancer therapy, particularly as hypoxic cell cytotoxic agents. Such compounds have shown increased activity under hypoxic conditions, suggesting a pathway for the development of targeted cancer treatments (Dale et al., 1992).

Safety and Hazards

While specific safety and hazard information for 5-Cyclopropyl-1-methylimidazole is not available, it’s important to handle all chemicals with care and use appropriate safety measures .

Future Directions

Imidazoles are utilized in a diverse range of applications and the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

properties

IUPAC Name

5-cyclopropyl-1-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-9-5-8-4-7(9)6-2-3-6/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIYDOPMIFAPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1595731-50-2
Record name 5-cyclopropyl-1-methyl-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.